molecular formula C13H15NO B188469 2-(2-Methoxynaphthalen-1-yl)ethanamine CAS No. 156482-75-6

2-(2-Methoxynaphthalen-1-yl)ethanamine

Cat. No.: B188469
CAS No.: 156482-75-6
M. Wt: 201.26 g/mol
InChI Key: IBGVDLDIASPYHY-UHFFFAOYSA-N
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Description

2-(2-Methoxynaphthalen-1-yl)ethanamine is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, featuring a methoxy group at the second position and an ethanamine group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)ethanamine typically involves the reduction of 2-(2-methoxynaphthalen-1-yl)acetonitrile. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) in an organic solvent . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanamine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Naphthyl ketones or aldehydes.

    Reduction: Modified ethanamine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-(2-Methoxynaphthalen-1-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)ethanamine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxy and ethanamine groups may play a role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxynaphthalen-1-yl)ethanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.

Properties

IUPAC Name

2-(2-methoxynaphthalen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGVDLDIASPYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156482-75-6
Record name 2-(2-methoxynaphthalen-1-yl)ethan-1-amine
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